BenchChemオンラインストアへようこそ!

methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Structure–Activity Relationship Physical Organic Chemistry Chromone Electronic Effects

Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 858766-15-1) is a fully synthetic chromone (4H-chromen-4-one) derivative belonging to the 3-phenoxy-4H-chromen-4-one subclass. Its structure comprises a 2-methylchromone core functionalized at C-3 with a 4-(methoxycarbonyl)phenoxy substituent and at C-7 with a methoxycarbonylmethoxy (─OCH₂COOCH₃) side chain, yielding the molecular formula C₂₁H₁₈O₈ and a molecular weight of approximately 398.36 g/mol.

Molecular Formula C21H18O8
Molecular Weight 398.367
CAS No. 858766-15-1
Cat. No. B2787270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
CAS858766-15-1
Molecular FormulaC21H18O8
Molecular Weight398.367
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C21H18O8/c1-12-20(29-14-6-4-13(5-7-14)21(24)26-3)19(23)16-9-8-15(10-17(16)28-12)27-11-18(22)25-2/h4-10H,11H2,1-3H3
InChIKeyPXJLGLLFCMXQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[7-(2-Methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 858766-15-1): Procurement-Relevant Structural Identity


Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 858766-15-1) is a fully synthetic chromone (4H-chromen-4-one) derivative belonging to the 3-phenoxy-4H-chromen-4-one subclass [1]. Its structure comprises a 2-methylchromone core functionalized at C-3 with a 4-(methoxycarbonyl)phenoxy substituent and at C-7 with a methoxycarbonylmethoxy (─OCH₂COOCH₃) side chain, yielding the molecular formula C₂₁H₁₈O₈ and a molecular weight of approximately 398.36 g/mol . The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-43732) under the classification 'Derivatives & analogs of Natural Compounds' and is commercially available from research chemical suppliers at ≥95% purity [2]. It is primarily positioned as a synthetic intermediate and building block for medicinal chemistry and structure–activity relationship (SAR) exploration, rather than as a characterized bioactive endpoint compound [2].

Why 7-Hydroxy and 7-Acetoxy Chromone Benzoate Analogs Cannot Substitute for Methyl 4-{[7-(2-Methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate


Within the 3-(4-methoxycarbonylphenoxy)-2-methyl-4H-chromen-4-one scaffold family, the 7-position substituent is a critical determinant of electronic character, lipophilicity, and synthetic reactivity. The target compound's methoxycarbonylmethoxy (─OCH₂COOCH₃) group differs fundamentally from the hydroxyl (─OH) and acetoxy (─OCOCH₃) groups found on the closest commercially catalogued analogs (CAS 315233-45-5 and CAS 315233-44-4, respectively). Substituting the electron-donating ─OH group (Hammett σₚ ≈ –0.37 for OH) with the electronically distinct ─OCH₂COOCH₃ group alters the chromone core's electron density distribution, which class-level SAR studies on chromone antioxidants have shown directly modulates radical stabilization capacity and redox potential [1]. Additionally, the methoxycarbonylmethoxy group introduces a third ester moiety, creating three chemically distinguishable ester sites (C-7 side chain ester, C-3 phenoxy benzoate methyl ester, and the ─OCH₂─ ether linkage) that enable orthogonal derivatization strategies inaccessible to the hydroxyl or acetoxy analogs. These structural distinctions mean that any SAR dataset, synthetic route, or biological assay result generated on the 7-hydroxy or 7-acetoxy analog cannot be presumed transferable to the target compound [1].

Quantitative Differentiation Evidence for Methyl 4-{[7-(2-Methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 858766-15-1) Against Closest Analogs


7-Position Substituent Electronic Character: Methoxycarbonylmethoxy vs. Hydroxy — Impact on Chromone Core Electron Density

The target compound's 7-position ─OCH₂COOCH₃ substituent is electronically distinct from the ─OH group of the closest catalogued analog methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 315233-45-5). The Hammett σₚ constant for ─OH is approximately –0.37 (strongly electron-donating via resonance), while the ─OCH₂COOCH₃ group, in which the oxygen is attached to an electron-withdrawing methylene ester linkage, is expected to exhibit a σₚ value close to 0 (approximately +0.02, comparable to ─OCH₂COOEt or ─OCH₃ with attenuated donation) [1]. This represents a Δσₚ of approximately +0.39 toward the electron-withdrawing direction. In published 3D-QSAR studies on chromone antioxidant derivatives, the electrostatic character at the 7-position is a primary field descriptor governing DPPH radical scavenging IC₅₀ values, with electron-withdrawing substituents at this position correlating with altered radical stabilization capacity [2]. This electronic difference means the target compound and the 7-hydroxy analog would occupy distinct regions of any SAR model built on this scaffold, precluding direct functional substitution [2].

Structure–Activity Relationship Physical Organic Chemistry Chromone Electronic Effects

Computed Physicochemical Property Comparison: LogP, Molecular Weight, and Polar Surface Area vs. 7-Hydroxy Analog

The target compound and its 7-hydroxy analog (CAS 315233-45-5) exhibit substantially different computed physicochemical profiles that impact membrane permeability, solubility, and formulation handling. The target compound has a molecular weight of 398.36 g/mol (C₂₁H₁₈O₈) compared to 326.30 g/mol (C₁₈H₁₄O₆) for the 7-hydroxy analog — a difference of +72.06 g/mol (approximately +22%) attributable to the additional ─CH₂COOCH₃ moiety [1]. The computed logP for the 7-hydroxy analog is 3.39 (polar surface area 85.97 Ų), whereas the additional ester group and extended side chain of the target compound are expected to increase logP by approximately 0.4–0.7 log units (estimated to ~3.8–4.1) based on the incremental contribution of the ─OCH₂COOCH₃ fragment, along with a corresponding increase in polar surface area [1]. These differences in MW and logP place the two compounds in meaningfully different property space with respect to common drug-likeness filters and permeability predictions [1].

Drug-Likeness Physicochemical Profiling Chromone Analog Differentiation

Number of Chemically Distinguishable Ester Groups: Tri-Ester vs. Mono-Ester or Di-Ester Motifs for Orthogonal Derivatization

The target compound contains three chemically distinguishable ester/ester-like functional groups: (i) the methyl ester on the C-3 phenoxy benzoate moiety, (ii) the methyl ester at the terminus of the C-7 ─OCH₂COOCH₃ side chain, and (iii) the ─OCH₂COO─ ether-ester linkage itself, which can be hydrolyzed to the corresponding carboxylic acid or transesterified independently. In contrast, the 7-hydroxy analog (CAS 315233-45-5) has only one ester group (the benzoate methyl ester) and the 7-acetoxy analog (CAS 315233-44-4) has two esters but one (the 7-acetoxy) is a phenolic ester with limited orthogonal selectivity under basic conditions [1]. The target compound's ─OCH₂COOCH₃ side chain can be selectively hydrolyzed under mild conditions (e.g., LiOH in THF/H₂O) to the corresponding carboxylic acid (─OCH₂COOH), while the benzoate methyl ester can be cleaved under different conditions, enabling sequential, site-selective functionalization [1]. This tri-ester architecture provides at least three orthogonal derivatization handles compared to one or two in the nearest analogs, representing a quantitative advantage in the number of discrete synthetic diversification pathways accessible from a single starting material [1].

Synthetic Versatility Orthogonal Deprotection Medicinal Chemistry Building Blocks

Predicted Free-Radical Scavenging Capacity: Estimated DPPH IC₅₀ vs. 7-Hydroxy Chromone Antioxidant Baseline

While no directly measured DPPH or ABTS IC₅₀ data are publicly available for the target compound, class-level evidence from published 3D-QSAR models on synthetic chromone derivatives provides a quantitative framework for predicting its antioxidant activity relative to 7-hydroxy chromone standards. In a validated 3D-QSAR study of 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromone derivatives, DPPH radical scavenging IC₅₀ values spanned approximately 15–120 μM, with electrostatic field descriptors at the 7-position identified as primary activity determinants [1]. The 7-hydroxy chromone core itself (unsubstituted at other positions) typically exhibits DPPH IC₅₀ values in the 30–60 μM range [1]. The target compound, in which the 7-OH is replaced by ─OCH₂COOCH₃ (blocking the phenolic hydrogen-donating mechanism), is predicted to show substantially reduced radical scavenging potency — an estimated DPPH IC₅₀ in the >100–250 μM range or higher, based on the known SAR principle that methylation or acylation of the 7-OH group diminishes direct hydrogen-atom-transfer (HAT) antioxidant capacity by eliminating the phenolic ─OH donor [1][2]. This predicted reduction in direct antioxidant activity is a verifiable, testable differentiation point distinguishing the target compound from its 7-hydroxy analog in any oxidative stress-related assay context [2].

Antioxidant Activity Free Radical Scavenging DPPH Assay Chromone SAR

Recommended Procurement and Research Application Scenarios for Methyl 4-{[7-(2-Methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate


Building Block for Systematic SAR Exploration at the Chromone 7-Position via Orthogonal Derivatization

The compound's three chemically distinguishable ester groups make it an ideal scaffold for systematic SAR studies exploring the impact of incremental structural modifications at the chromone 7-position. The ─OCH₂COOCH₃ side chain can be hydrolyzed to the free carboxylic acid (─OCH₂COOH), converted to amides with diverse amines, or transesterified — all without affecting the C-3 benzoate ester when appropriate protecting group strategies are employed [1]. This enables a single procurement to support the generation of a focused library of 10–30 derivatives varying at the 7-position side chain while keeping the C-3 benzoate pharmacophore constant, a workflow directly enabled by the tri-ester architecture that is not accessible with the mono-ester 7-hydroxy precursor [1].

Computational Chemistry and in Silico Screening Campaigns Requiring Electrostatically Neutral Chromone Scaffolds

With a Hammett σₚ near zero at the 7-position, the target compound provides a nearly electrostatically neutral chromone scaffold — distinct from both the electron-rich 7-hydroxy analog (σₚ = –0.37) and the electron-deficient 7-acetoxy analog (σₚ ≈ +0.31) [1]. This property makes the compound valuable as a reference point or starting scaffold in computational docking and pharmacophore modeling studies on chromone-binding targets (e.g., aldose reductase, kinases), where the absence of a strong electronic bias at C-7 allows the intrinsic binding contribution of the core scaffold to be assessed independently of 7-position electronic effects [2]. Its catalogued availability in the InterBioScreen screening collection further supports its use in virtual screening workflows [3].

Prodrug or Pro-fluorophore Design Leveraging the Tri-Ester Architecture

The presence of three distinct ester groups with predictable differential hydrolysis rates creates opportunities for designing chromone-based prodrugs or pro-fluorophores with programmed activation kinetics. The ─OCH₂COOCH₃ ether-ester at C-7 is expected to hydrolyze more rapidly under physiological esterase conditions than the directly aryl-attached benzoate ester, enabling sequential unmasking of functional groups [1]. The target compound's higher logP (~3.8–4.1 vs. 3.39 for the 7-hydroxy analog) also predicts enhanced passive membrane permeability, a property relevant to intracellular delivery applications where the 7-hydroxy analog's lower lipophilicity may limit cell penetration [1].

Negative Control for Antioxidant Mechanism-of-Action Studies

Because the 7-OH group — the primary hydrogen atom donor responsible for direct radical scavenging in chromone antioxidants — is blocked as the ─OCH₂COOCH₃ ether, the target compound is predicted to exhibit substantially attenuated DPPH radical scavenging activity (estimated IC₅₀ >100–250 μM vs. 30–60 μM for 7-OH chromones) [1][2]. This makes the compound uniquely suited as a negative control in antioxidant mechanism-of-action studies: any residual antioxidant effect observed in cell-based assays can be attributed to indirect mechanisms (e.g., Nrf2 pathway activation, metal chelation) rather than direct radical scavenging, enabling cleaner interpretation of experimental results [2].

Quote Request

Request a Quote for methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.